molecular formula C5H7ClN2 B1267674 3-(Chloromethyl)-1-methyl-1H-pyrazole CAS No. 84547-64-8

3-(Chloromethyl)-1-methyl-1H-pyrazole

Cat. No. B1267674
CAS RN: 84547-64-8
M. Wt: 130.57 g/mol
InChI Key: DHOBZYGMEYEAEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies, including cyclization reactions and functional group transformations. For instance, Grotjahn et al. (2002) described a flexible synthesis approach for pyrazoles with different functionalized substituents at C3 and C5, highlighting the versatility of pyrazole synthesis techniques​​. This method allows the introduction of a chloromethyl group at C3, relevant to the synthesis of 3-(Chloromethyl)-1-methyl-1H-pyrazole.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using X-ray diffraction and computational methods. For example, Shen et al. (2012) conducted a synthesis and crystal structure study of pyrazole derivatives, providing insight into their molecular conformation and stability through X-ray diffraction and density-functional-theory (DFT) calculations​​. These studies offer valuable information on the molecular geometry and electronic structure of 3-(Chloromethyl)-1-methyl-1H-pyrazole.

Chemical Reactions and Properties

Pyrazole derivatives undergo a variety of chemical reactions, including nucleophilic substitution, which is crucial for further functionalization of the pyrazole ring. The reactivity of the chloromethyl group in 3-(Chloromethyl)-1-methyl-1H-pyrazole makes it a precursor for the synthesis of more complex molecules. For instance, Grotjahn et al. (2002) demonstrated the utility of chloromethylpyrazoles as intermediates for the synthesis of ligands with potential applications in catalysis and materials science​​.

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as melting point, solubility, and crystallinity, are influenced by their molecular structure. The introduction of substituents like the chloromethyl and methyl groups affects these properties, impacting the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties of 3-(Chloromethyl)-1-methyl-1H-pyrazole, including its acidity, basicity, and reactivity, are determined by the nature of its functional groups. The presence of the chloromethyl group enhances its reactivity, making it a versatile building block for the synthesis of a wide range of chemical compounds.

Scientific Research Applications

Synthesis and Ligand Properties

  • Flexible Synthesis with Functionalized Substituents : Research by Grotjahn et al. (2002) outlines a synthesis method for pyrazoles, including 3-(Chloromethyl)-1-methyl-1H-pyrazole, with functionalized side chains. This method allows for the creation of pyrazoles with diverse substituents, leading to applications as ligands in various chemical reactions. The ligands created offer unique properties due to the placement of the ligating side chain on a ring carbon rather than on a ring nitrogen, enhancing hydrogen bonding capabilities (Grotjahn et al., 2002).

Corrosion Inhibition

  • Inhibition of Steel Corrosion : Bouklah et al. (2005) and Ouali et al. (2013) have explored the use of pyrazole derivatives, including 3-(Chloromethyl)-1-methyl-1H-pyrazole, as corrosion inhibitors for steel in acidic environments. These compounds have been found to significantly reduce corrosion rates, with efficiencies as high as 96% in certain cases, demonstrating their potential as effective corrosion inhibitors (Bouklah et al., 2005); (Ouali et al., 2013).

Biologically Active Compounds Synthesis

  • Synthesis of Biologically Active Derivatives : The synthesis of 3-phenyl-1H-pyrazole derivatives, which are important intermediates for various biologically active compounds, has been reported by Liu et al. (2017). These derivatives are pivotal in the development of targeted therapies for cancer, among other applications (Liu et al., 2017).

Medicinal Applications

  • Antidiabetic Potential : Ibraheem et al. (2020) conducted a study on benzimidazole-pyrazoline hybrid molecules, including derivatives of 3-(Chloromethyl)-1-methyl-1H-pyrazole, revealing their potential as effective α-glucosidase inhibitors, which are significant in the treatment of diabetes (Ibraheem et al., 2020).

Catalyst Development

  • Catalyst for Ethylene Oligomerization : Nyamato et al. (2014) studied metal complexes derived from 3-(Chloromethyl)-1-methyl-1H-pyrazole, which were used as catalysts for ethylene oligomerization. The study highlights the role of solvents and co-catalysts in determining product distribution, indicating the utility of these compounds in polymerization processes (Nyamato et al., 2014).

Safety And Hazards

This involves understanding the risks associated with handling the compound. It includes its toxicity, flammability, and precautions to be taken while handling, storing, and disposing of it .

Future Directions

This involves understanding the current state of research on the compound and identifying areas that need further investigation. It could involve developing new synthesis methods, finding new applications, or studying its effects on human health or the environment .

properties

IUPAC Name

3-(chloromethyl)-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2/c1-8-3-2-5(4-6)7-8/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOBZYGMEYEAEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90329797
Record name 3-(CHLOROMETHYL)-1-METHYL-1H-PYRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90329797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-1-methyl-1H-pyrazole

CAS RN

84547-64-8
Record name 3-(Chloromethyl)-1-methyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84547-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(CHLOROMETHYL)-1-METHYL-1H-PYRAZOLE
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URL https://comptox.epa.gov/dashboard/DTXSID90329797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Chloromethyl)-1-methyl-1H-pyrazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
GV Bozhenkov, VA Savosik, LV Klyba… - Russian Journal of …, 2008 - Springer
… Fragmentation pattern of chlorine-containing pyrazoles, 3-chloromethyl-1-methyl-1H-pyrazole and 5-chloro-1-methyl-3-propyl-1H-pyrazole, depends on the position of the halogen atom…
Number of citations: 9 link.springer.com
DVN Rao, ARG Prasad, YN Spoorthy - researchgate.net
Aim: To synthesize a series of novel compounds namely, 4-(3-((substituted)-1H-pyrazol-3-yl-methylsulphonyl)-5-((3, 5, 6-trichloro-pyridin-2-yl-oxymethyl)-[1, 2, 4] triazol–4–yl-methyl)-…
Number of citations: 2 www.researchgate.net
D Spinks, V Smith, S Thompson, DA Robinson… - …, 2015 - Wiley Online Library
The enzyme N‐myristoyltransferase (NMT) from Trypanosoma brucei has been validated both chemically and biologically as a potential drug target for human African trypanosomiasis. …
AV Popov, VA Kobelevskaya, LI Larina… - Organic …, 2019 - arkat-usa.org
Synthesis of 1, 3-disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes was achieved by formylation of the corresponding 5-chloro-1H-pyrazoles under Vilsmeier-Haack conditions. …
Number of citations: 7 www.arkat-usa.org

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